tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-9(2,3)14-8(12)11-6-10(13)4-5-15-7-10/h13H,4-7H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWSMNORVFRPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCSC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Building Block for Synthesis
Tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its carbamate functionality allows for further derivatization, enabling the formation of complex molecules used in drug development.
Medicinal Chemistry
Research indicates that compounds derived from this compound exhibit potential therapeutic effects. For instance, studies have shown its activity against neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that derivatives of this compound could protect astrocytes from damage induced by amyloid beta peptides, which are implicated in Alzheimer's disease. The compound's ability to inhibit β-secretase and acetylcholinesterase suggests its potential as a treatment for cognitive decline associated with neurodegeneration .
Agricultural Chemistry
The compound's carbamate structure may also lend itself to applications in agricultural chemistry, particularly as an insecticide or herbicide precursor. Carbamates are known for their effectiveness in pest control due to their ability to inhibit acetylcholinesterase activity in insects.
| Application | Description |
|---|---|
| Insecticide Development | Research is ongoing into its efficacy as an insecticide, leveraging its mechanism similar to other carbamate pesticides . |
Table 1: Comparison of Applications
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile intermediate |
| Medicinal Chemistry | Neuroprotective agent in Alzheimer's research | Inhibits key enzymes involved in neurodegeneration |
| Agricultural Chemistry | Potential insecticide precursor | Similar mechanism to established carbamate pesticides |
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can also interact with enzymes and other proteins, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analogs and Their Properties
Structural and Functional Differences
Ring Size and Heteroatom Influence :
- Thiolane vs. Tetrahydrothiophene: The thiolane ring in the target compound is 5-membered, while tetrahydrothiophene derivatives (e.g., C₉H₁₇NO₂S) lack the hydroxymethyl substitution, reducing polarity and hydrogen-bonding capacity .
- Azetidine vs. Thiolane : The azetidine analog (C₉H₁₈N₂O₃) replaces sulfur with nitrogen, introducing basicity and altering electronic properties. Its 4-membered ring increases conformational strain, affecting target binding in antibody-drug conjugates .
- Thiane vs.
Hydroxyl Group Impact :
The hydroxyl group in the target compound enhances hydrophilicity (clogP ~1.2 estimated) compared to non-hydroxylated analogs like tert-butyl N-(tetrahydrothiophen-3-yl)carbamate (clogP ~2.1). This improves aqueous solubility, critical for bioavailability in drug candidates .
Carbamate Stability :
All analogs share the tert-butyl carbamate group, which provides steric protection against hydrolysis. However, the hydroxyl group in the target compound may slightly reduce stability under acidic conditions due to intramolecular hydrogen bonding .
Biological Activity
Tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and its interactions with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and potential therapeutic applications.
- IUPAC Name : tert-butyl ((3-hydroxythiolan-3-yl)methyl)carbamate
- CAS Number : 1408076-45-8
- Molecular Formula : C9H17NO4S
- Molecular Weight : 219.30 g/mol
This compound exhibits biological activity primarily through its interaction with key enzymes and receptors involved in neurotransmission and cellular signaling.
- Acetylcholinesterase Inhibition : Similar to other carbamate derivatives, this compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling. This mechanism is particularly relevant in the context of Alzheimer's disease, where AChE inhibitors are used therapeutically .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially reducing neuroinflammation and oxidative stress in neuronal cells. This is critical for preventing neuronal death associated with conditions like Alzheimer's disease .
In Vitro Studies
Several studies have investigated the biological effects of this compound on various cell lines:
- Cell Viability Assays : The compound was tested on astrocyte cell lines exposed to amyloid-beta (Aβ) peptides. Results indicated a reduction in cell death by approximately 20% compared to controls treated only with Aβ, suggesting a protective effect against neurotoxic agents .
- Cytokine Production : The treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α), indicating its potential to modulate inflammatory responses in glial cells .
In Vivo Studies
In vivo experiments using animal models have shown mixed results regarding the efficacy of the compound:
- Alzheimer's Disease Models : In scopolamine-induced models of cognitive impairment, the compound demonstrated some ability to inhibit Aβ aggregation; however, it did not significantly outperform established treatments like galantamine . The lack of significant differences in certain parameters suggests that while there may be some activity, further optimization or combination therapies might be necessary for enhanced efficacy.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate?
Methodological Answer: The compound is typically synthesized via a multi-step route involving carbamate protection of an amine intermediate. For example, a Boc (tert-butoxycarbonyl) protection strategy is employed, where 1-(aminomethyl)-3-hydroxythiolane reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. This reaction is performed in anhydrous dichloromethane or THF under nitrogen atmosphere at 0–25°C . Key steps include:
- Amine protection : Ensuring complete conversion by monitoring via TLC or LC-MS.
- Workup : Extraction with ethyl acetate, washing with brine, and drying over Na₂SO₄.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure product.
Q. How can researchers purify this compound effectively?
Methodological Answer: Purification is critical due to potential byproducts (e.g., unreacted amine or Boc-anhydride). Recommended methods:
- Flash chromatography : Use silica gel with a hexane:ethyl acetate (3:1 to 1:2) gradient. Monitor fractions by TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc).
- Recrystallization : Dissolve in warm ethanol, then slowly cool to –20°C to precipitate pure crystals.
- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxythiolane ring (δ ~3.5–4.5 ppm for hydroxyl and methylene protons). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- IR : Stretching bands at ~1680–1720 cm⁻¹ (C=O of carbamate) and ~3200–3500 cm⁻¹ (O–H).
- HRMS : Confirm molecular ion [M+H]⁺ with mass accuracy <5 ppm .
Advanced Research Questions
Q. How can researchers resolve stereochemical challenges in synthesizing this compound?
Methodological Answer: Stereochemical control at the hydroxythiolane ring and carbamate linkage is critical. Strategies include:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-3-hydroxythiolane) .
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis using SHELXL or similar software .
- Chiral HPLC : Separate diastereomers using a Chiralpak® IA column with n-hexane:isopropanol (95:5) .
Q. What hydrogen bonding patterns dominate the crystal structure of this compound, and how do they influence stability?
Methodological Answer: Graph set analysis (Etter’s method) reveals that the hydroxyl group forms intramolecular O–H⋯O=C hydrogen bonds (S(5) motif), while intermolecular N–H⋯O and O–H⋯S interactions stabilize the lattice . These interactions:
Q. How do reaction conditions (e.g., solvent, temperature) impact the stability of this compound?
Methodological Answer: Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
